H-Bond Donor and Acceptor Profile vs. Primary Amides
4-Chloro-N,N-diethyl-3-nitrobenzamide possesses zero hydrogen-bond donor (HBD) atoms and three hydrogen-bond acceptor (HBA) atoms, in contrast to 4-chloro-3-nitrobenzamide (CAS 16588-06-0), which has one HBD (the amide NH) [1]. This difference reduces the compound's capacity for strong, directional intermolecular hydrogen bonding, a factor that can influence solubility, permeability, and target-binding kinetics [2].
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 0 HBD, 3 HBA |
| Comparator Or Baseline | 4-chloro-3-nitrobenzamide: 1 HBD, 3 HBA (PubChem CID 799286) |
| Quantified Difference | ΔHBD = –1 |
| Conditions | Computed via Cactvs 3.4.8.18 as reported in PubChem |
Why This Matters
A zero HBD count, relative to primary amide analogs, can favor passive membrane permeability and reduce metabolic glucuronidation, providing a rationale for selecting the N,N-diethyl compound in cell-permeability-sensitive assays.
- [1] PubChem Compound Summary for CID 751292, 4-chloro-N,N-diethyl-3-nitrobenzamide. U.S. National Library of Medicine, National Center for Biotechnology Information. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
